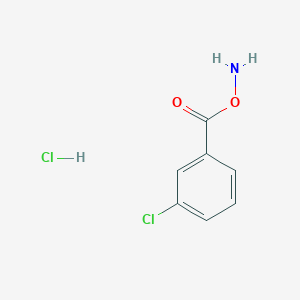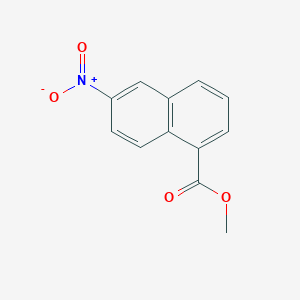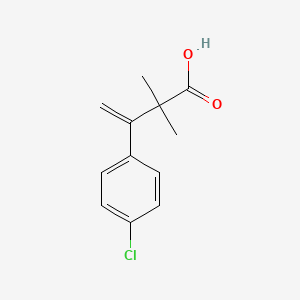![molecular formula C18H15N3O2 B14139579 (5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol CAS No. 205578-29-6](/img/structure/B14139579.png)
(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol is a complex organic compound that features a unique structure combining a pyridine ring, an indazole moiety, and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole core, followed by the introduction of the pyridine and furan rings. The final step often involves the addition of the methanol group.
Indazole Core Formation: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes under acidic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the indazole core.
Furan Ring Formation: The furan ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and a suitable catalyst.
Methanol Group Addition: The final step involves the addition of the methanol group, which can be achieved through a reduction reaction using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or furan rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is explored for its potential applications in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials with specific functionalities.
作用機序
The mechanism of action of (5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
類似化合物との比較
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine moiety and has similar biological activities.
4-aminopyridine: Known for its use in medicinal chemistry, particularly in the treatment of neurological disorders.
Tris(pyridin-4-yl)amine: Used in materials science for its unique electronic properties.
Uniqueness
(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol is unique due to its combination of three distinct aromatic rings and a methanol group. This structure provides a versatile platform for chemical modifications and the development of new compounds with diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
205578-29-6 |
|---|---|
分子式 |
C18H15N3O2 |
分子量 |
305.3 g/mol |
IUPAC名 |
[5-[1-(pyridin-4-ylmethyl)indazol-3-yl]furan-2-yl]methanol |
InChI |
InChI=1S/C18H15N3O2/c22-12-14-5-6-17(23-14)18-15-3-1-2-4-16(15)21(20-18)11-13-7-9-19-10-8-13/h1-10,22H,11-12H2 |
InChIキー |
TXGXOAXJDXMWPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=NC=C3)C4=CC=C(O4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)
![(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B14139500.png)

![1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one](/img/structure/B14139513.png)



![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)


![3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14139552.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14139558.png)
![6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14139564.png)
